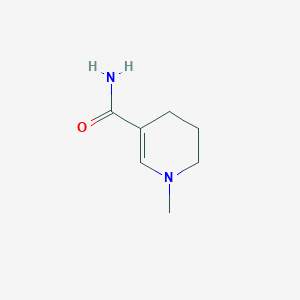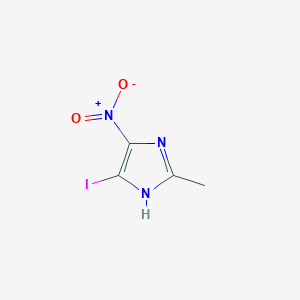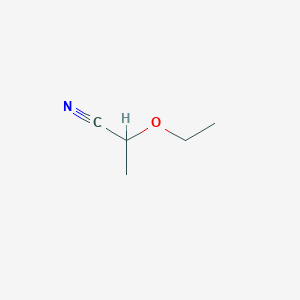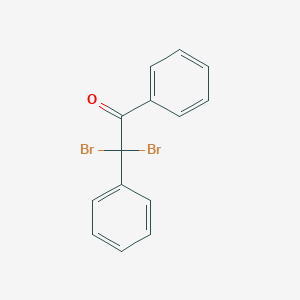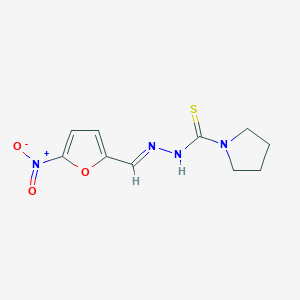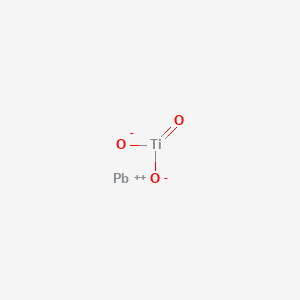
Lead titanate
Overview
Description
Lead titanate, also known as this compound, is a useful research compound. Its molecular formula is PbTiO3 and its molecular weight is 303 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Lead - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lead-Free Ferroelectric Alternatives : Research on lead-free perovskite ferroelectrics, including alkaline niobates, alkaline bismuth titanates, and barium titanate-based materials, has intensified due to environmental and health concerns related to lead-based ferroelectrics like PbTiO3. These materials are being developed as alternatives for specific applications where lead-based ferroelectrics were traditionally used (Koruza, Venkataraman, & Malič, 2018).
Electromechanical Properties : The lead zinc niobate-lead titanate-barium titanate (PZN-PT-BT) system is notable for its unique relaxation feature and superior electromechanical responses, making it a potential candidate for piezoelectric devices (Li, Lin, Zhang, Shrout, & Li, 2020).
Nanocrystalline Materials : Lead Titanate nanocrystals have been extensively investigated due to their unique catalytic, optical, and electrical properties, offering applications in various scientific and industrial fields (Kaviyarasu, Manikandan, Nuru, & Maaza, 2015).
Lead-Free Piezoelectric Ceramics : Lead-free piezoelectric ceramics have been explored as an alternative to lead-based piezoelectrics like PbTiO3, especially in sensors, actuators, and electronic devices, due to concerns about lead's toxicity (Saito, Takao, Tani, Nonoyama, Takatori, Homma, Nagaya, & Nakamura, 2004).
Sensor and Ultrasound Applications : Lead-free ceramics, including those based on this compound, have been studied for use in temperature or pressure sensors, polarizers, and light waveguide modulators, showing potential in automotive and scientific applications (Gomez & Cuautle, 2011).
Single Crystal Growth and Properties : The float-zone technique has been used to grow pure crystals of this compound for applications in medical ultrasound transducers and infrared detectors (Maffei & Rossetti, 2004).
Radiation Detection : Lead–zirconate–titanate (PZT) elements, sensitive to high-energy particles like Xe ions, demonstrate potential as radiation detectors in high-intensity and high-energy applications (Miyachi et al., 2003).
Modified this compound Films : Chemical methods have been developed for the preparation of multicomponent solutions used for the deposition of modified this compound films with potential applications in various fields (Sirera & Calzada, 1995).
Artificial Intelligence in Ferroelectric Material Testing : AI technology has been utilized to optimize the performance test systems for ferroelectric materials, including this compound, enhancing their applications in high-tech fields (Zhai & Zhai, 2022).
Environmental Impact and Replacement : The toxicity of lead has prompted research into environmentally friendly, lead-free piezoelectric materials, with perovskite systems such as bismuth sodium titanate and alkali niobates being considered as alternatives to this compound for specific applications (Panda, 2009).
Mechanism of Action
Target of Action
Lead titanate (PbTiO3) is a technologically significant material due to its attractive optical and electrical properties . It is a typical ferroelectric crystal, analogous to the perovskite (ABO3) crystal structure . It exhibits ultrahigh pyroelectric coefficients, massive piezoelectric coefficients, and electromechanical coupling coefficients . The primary targets of this compound are therefore electrical and optical applications, where it can interact with electric fields and light.
Mode of Action
This compound interacts with its targets primarily through its ferroelectric and piezoelectric properties . At high temperatures, this compound adopts a cubic perovskite structure. At 760 K, the material undergoes a second-order phase transition to a tetragonal perovskite structure which exhibits ferroelectricity . This phase transition and the resulting ferroelectric properties are key to its mode of action.
Biochemical Pathways
It plays a crucial role in various technological applications, including the production of biofuel precursors . Its catalytic properties can influence chemical reactions involved in biofuel production.
Pharmacokinetics
It is a yellow powder that is insoluble in water .
Result of Action
The result of this compound’s action is primarily observed in its electrical and optical applications. For instance, it can be used in the production of ferroelectric and piezoelectric ceramics . Its ferroelectric properties make it useful in applications such as sensors, actuators, and memory devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its phase transition from a cubic to a tetragonal perovskite structure occurs at high temperatures . Additionally, the annealing environment can influence the structural and ferroelectric properties of this compound thin films .
Safety and Hazards
Future Directions
Research on lead-free piezoceramics, which aims to replace lead zirconate titanate (PZT) and related perovskite materials, has been vibrant for almost 15 years . Guidelines for directions for fundamental future research on as well as technology transfer to industry of lead-free piezoceramics are provided .
Properties
IUPAC Name |
dioxido(oxo)titanium;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Pb.Ti/q;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZSPGSOXYXWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbTiO3, O3PbTi | |
| Record name | Lead titanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_titanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1093963 | |
| Record name | Lead titanium oxide (PbTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Lead titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12060-00-3 | |
| Record name | Lead titanium oxide (PbTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead titanium oxide (PbTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the chemical formula and molecular weight of lead titanate?
A1: this compound, a perovskite ferroelectric material, has the chemical formula PbTiO3 and a molecular weight of 303.09 g/mol.
Q2: How can I determine if this compound is present in my sample?
A2: X-ray diffraction (XRD) is commonly used to identify the presence of this compound. A well-defined perovskite structure in the XRD pattern confirms its presence [, , ]. Additionally, Raman spectroscopy can be used to analyze the vibrational modes characteristic of this compound [].
Q3: What spectroscopic techniques can be used to characterize this compound?
A3: Several spectroscopic techniques are employed to characterize this compound, including:
- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is particularly useful for studying the surface chemistry of this compound, including its interactions with organic molecules like carboxylic acids [].
- Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules, allowing for phase identification and analysis of bonding characteristics in this compound [, ].
- FTIR Spectroscopy: FTIR spectroscopy can reveal the presence of specific functional groups and chemical bonds within the material, aiding in the understanding of its structure and composition [].
Q4: What is the thermal stability of this compound?
A4: this compound exhibits a high Curie temperature (Tc), the temperature at which it transitions from a ferroelectric to a paraelectric phase. This high Tc, around 490 °C, makes it suitable for high-temperature applications [].
Q5: What happens to this compound at its Curie temperature?
A5: At its Curie temperature, this compound undergoes a phase transition from a tetragonal ferroelectric phase to a cubic paraelectric phase, losing its spontaneous polarization [, ].
Q6: What factors influence the dielectric properties of this compound thin films?
A6: Several factors impact the dielectric properties of this compound thin films, including:
- Film Thickness: Studies have shown a dependence of dielectric properties, such as dielectric constant and loss, on the thickness of this compound thin films [].
- Annealing Temperature: Annealing temperature significantly influences the crystallinity, grain size, and consequently, the dielectric properties of this compound films [, ].
- Seed Layers: Using seed layers like this compound (PLT) during thin film deposition can improve the crystallinity and electrical properties of this compound films [, ].
- Lead Excess: The amount of excess lead in precursor solutions used for this compound thin film fabrication can influence the formation of secondary phases (like pyrochlore PbTi3O7), the tetragonality (c/a ratio), and the dielectric properties of the resulting films [].
Q7: Does the annealing environment affect the properties of this compound thin films?
A7: Yes, annealing environment significantly impacts the structure and ferroelectric properties of this compound thin films []. For example, annealing in air can lead to higher remnant polarization and coercive field compared to annealing in oxygen or vacuum, but may also result in higher dielectric loss.
Q8: What methods are used to synthesize this compound?
A8: this compound can be synthesized using various methods, each with its advantages and disadvantages:
- Solid-State Reaction Method: This conventional method involves mixing and calcining oxide precursors at high temperatures [, , ]. While cost-effective, it may require high temperatures and lead to inhomogeneities.
- Hydrothermal Method: This method utilizes aqueous solutions at elevated temperatures and pressures to synthesize nanostructured this compound [, ]. It offers good control over particle size and morphology but requires specialized equipment.
- Combustion Technique: This method involves an exothermic reaction between metal salts and an organic fuel, resulting in rapid formation of this compound powders []. It is a fast and energy-efficient method but requires careful control of reaction parameters.
- Pulsed Laser Ablation: This technique uses a high-powered laser to ablate a target material, depositing this compound thin films with controlled stoichiometry [, ]. It allows for high-quality film deposition but requires sophisticated equipment.
- RF-Magnetron Sputtering: This method uses a plasma to sputter a target material, depositing thin films with controlled thickness and uniformity []. It offers good control over film properties but can be expensive.
Q9: Can the crystallographic orientation of this compound thin films be controlled?
A9: Yes, the crystallographic orientation of this compound thin films can be controlled during synthesis. For instance, using the Langmuir-Blodgett (LB) method with controlled precursor preparation conditions (pH, temperature, surface pressure) enables preferential orientation in specific planes, such as (111) or (101)(110) [].
Q10: What is the role of additives in this compound ceramics?
A10: Additives play a crucial role in tailoring the properties of this compound ceramics. For example:
- Lanthanum Doping: Lanthanum doping in this compound (PLT) can enhance dielectric properties, improve sinterability, and modify the ferroelectric phase transition temperature [, , ].
- Calcium Doping: Calcium doping can influence the microstructure, grain size, and electrical conductivity of this compound ceramics [, ].
Q11: What are the potential applications of this compound?
A11: this compound exhibits properties suitable for various applications, including:
- High-Frequency Resonators: Due to its high electromechanical coupling factor and relatively low mechanical loss, this compound is promising for high-frequency resonator applications [, ].
- Pyroelectric Sensors: Its high pyroelectric coefficient and Curie temperature make this compound attractive for infrared detectors and thermal sensing applications [, ].
- Ferroelectric Memories: this compound, particularly in thin film form, has potential for use in non-volatile ferroelectric random access memories (FeRAMs) due to its ferroelectric properties and ability to maintain polarization states [].
- Piezoelectric Devices: The piezoelectric properties of this compound make it suitable for actuators, sensors, and transducers in various applications [].
Q12: What are the challenges and future research directions for this compound?
A12: Despite its potential, this compound research faces challenges:
- Lead Toxicity: Lead-based materials raise environmental concerns. Research focuses on developing lead-free alternatives with comparable properties [].
- Thin Film Processing: Achieving high-quality this compound thin films with desired properties requires meticulous control of deposition parameters and understanding of interfacial phenomena [].
- Understanding Structure-Property Relationships: Further research is needed to comprehensively understand the relationship between processing, microstructure, and the resulting properties of this compound materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


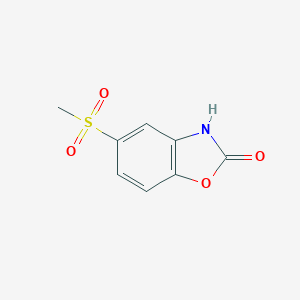
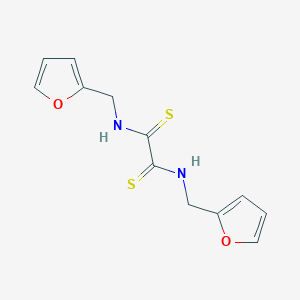
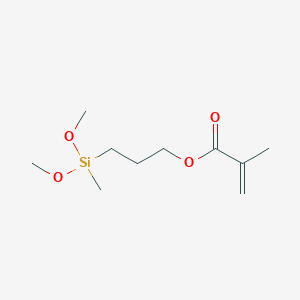

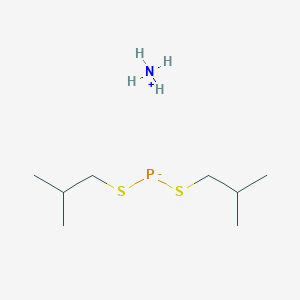
![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

